molecular formula C10H12BrNO2 B1267598 2-Bromo-1-tert-butyl-4-nitrobenzene CAS No. 6310-17-4

2-Bromo-1-tert-butyl-4-nitrobenzene

Cat. No. B1267598
CAS RN: 6310-17-4
M. Wt: 258.11 g/mol
InChI Key: VIXSTSCFPDRETO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure and electronic properties of derivatives close to 2-bromo-1-tert-butyl-4-nitrobenzene, such as 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), have been explored. These compounds exhibit significant antiferromagnetic exchange interaction among spins placed in an isosceles triangular configuration, indicating intricate electronic interactions within their molecular framework (Fujita et al., 1996).

Chemical Reactions and Properties Reactivity studies of related compounds, such as 1-bromo-4-nitrobenzene, in ionic liquids have revealed unique reaction pathways, including a DISP type mechanism leading to the formation of nitrobenzene radical anion and bromide ions. This underscores the influence of solvent media on the reactivity of bromo-nitrobenzene compounds (Ernst et al., 2013).

Physical Properties Analysis The physical properties of bromo-nitrobenzene derivatives are largely influenced by their molecular structure. For instance, the steric hindrance introduced by tert-butyl groups in 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene affects its planarity and electronic distribution, which can be extrapolated to understand the physical properties of this compound derivatives (Gleiter et al., 1998).

Chemical Properties Analysis The chemical behavior of this compound derivatives under various conditions, such as solvent effects on lithium-bromine exchange reactions, showcases the compound's reactivity and the potential for various chemical transformations. These studies reveal how different environments can significantly affect the outcome of reactions involving bromo-nitrobenzene compounds, highlighting their versatile chemical properties (Bailey et al., 2006).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Bromination of Anilines : 2-Bromo-1-tert-butyl-4-nitrobenzene can be synthesized through selective reduction and bromination processes. For example, 2-(tert-Butyl-NNO-azoxy)aniline was prepared by selectively reducing and brominating 2-(tert-butyl-NNO-azoxy)nitrobenzene (Churakov et al., 1994).

  • Reactivity in Ionic Liquids : Studies have shown that the radical anions of 1-bromo-4-nitrobenzene are reactive in room temperature ionic liquids, displaying behaviors like the DISP type mechanism and electrolysis outcomes, differing significantly from behavior in conventional non-aqueous solvents (Ernst et al., 2013).

  • Lithium-Bromine Exchange Reactions : Research on 1-bromo-4-tert-butylbenzene (a related compound) with lithium reagents has highlighted the influence of solvents on the lithium-bromine exchange reaction, which is crucial in organic synthesis (Bailey et al., 2006).

Application in Material Science

  • Formation of Charge Transfer Complexes in Solar Cells : The incorporation of 1-Bromo-4-Nitrobenzene in polymer solar cells has been demonstrated to significantly improve device performance by enhancing excitonic dissociation at the donor-acceptor interface, thus increasing power conversion efficiency (Fu et al., 2015).

  • Solid-State NMR and Diffraction Studies : The interaction of nitrobenzene derivatives with p-tert-butylcalix[4]arene has been investigated using solid-state NMR and X-ray diffraction, revealing interesting host-guest interactions in the solid state, which are pertinent to materials chemistry (Brouwer et al., 1997).

Synthesis of Functionalized Compounds

  • Synthesis of Functionalized Alkoxyamine Initiators : Ethylbenzene and derivatives, including 4-bromo- and 4-nitrobenzenes, have been used to synthesize alkoxyamines, which are key in the preparation of block copolymers in polymer chemistry (Miura et al., 1999).

  • Formation of Aminocarbonylation Products : The aminocarbonylation of para-substituted iodobenzenes, including those with nitro groups, has been studied, showing how different substituents can affect the reactivity and yield of carboxamide and ketocarboxamide compounds, which are important in organic synthesis (Marosvölgyi-Haskó et al., 2016).

Safety and Hazards

The safety information available indicates that 2-Bromo-1-tert-butyl-4-nitrobenzene is a warning-level hazardous substance . The associated hazard statements are H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

2-bromo-1-tert-butyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXSTSCFPDRETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285861
Record name 2-bromo-1-tert-butyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6310-17-4
Record name 6310-17-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-tert-butyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NBS (125.0 g, 697.5 mmol) was slowly added to a solution of TFA:H2SO4 (5:1, 750 mL) and tert-butyl-4-nitrobenzene (100.0 g, 558.0 mmol) at RT. The solution was stirred for 24 h then poured over 5 kg of ice. The resulting suspension was filtered and washed with a 1:1 MeOH:H2O solution (200 mL) and dried in a vacuum oven. MS (ES+): 258.1, 260.1 (M+H)+. Calc'd for C10H12BrNO2: 257.01.
Name
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
TFA H2SO4
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-tert-butyl-4-nitrobenzene (8.95 g, 50 mmol) and silver sulfate (10 g, 32 mmol) in 50 mL of 90% sulfuric acid was added dropwise bromine (7.95 g, 50 mmol). Stirring was continued at room temperature overnight, and then the mixture was poured into dilute sodium hydrogen sulfite solution and was extracted with EtOAc three times. The combined organic layers were washed with brine and dried over MgSO4. After filtration, the filtrate was concentrated to give 2-bromo-1-tert-butyl-4-nitrobenzene (12.7 g, 98%), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 8.47 (d, J=2.5 Hz, 1H), 8.11 (dd, J=8.8, 2.5 Hz, 1H), 7.63 (d, J=8.8 Hz, 1H), 1.57 (s, 9H); HPLC ret. time 4.05 min, 10-100% CH3CN, 5 min gradient.
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromine (17.4 ml) was added dropwise over 40 min to a stirred mixture of 4-tert-butylnitrobenzene (59.5 g, 332 mmol), silver(II) sulfate (56.5 g, 181 mmol), H2SO4 (300 ml), and H2O (33 ml) at RT. The mixture was stirred for a further 3 h and then poured into 0.1 M Na2S2O5/H2O (1 L)
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
catalyst
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2S2O5 H2O
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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